molecular formula C13H17NO4 B1316682 benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 95687-41-5

benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1316682
CAS No.: 95687-41-5
M. Wt: 251.28 g/mol
InChI Key: WDEQGLDWZMIMJM-NWDGAFQWSA-N
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Description

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Z-trans-4-Hydroxy-L-prolinol, also known as benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate or trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily targeted towards the synthesis of trans-4-hydroxy-L-proline . This compound is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .

Mode of Action

The compound interacts with its targets through a process of hydroxylation . This process is facilitated by the enzyme proline-4-hydroxylase (P4H), which catalyzes the conversion of L-proline to trans-4-hydroxy-L-proline . .

Biochemical Pathways

The synthesis of trans-4-hydroxy-L-proline in E. coli is performed using two modules: an α-ketoglutarate (α-KG) synthesis module (K module) and an L-proline synthesis with hydroxylation module (H module) . First, α-KG attrition is reduced, and then, L-proline consumption is inhibited . Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promoter, copy number, and the fusion system is performed .

Pharmacokinetics

The compound’s density is reported to be 1297 g/mL at 25 °C .

Result of Action

The result of the action of Z-trans-4-Hydroxy-L-prolinol is the production of trans-4-hydroxy-L-proline . This compound is a nonessential amino acid in several secondary metabolites . It is essential to the thermodynamic stability of triple-helices and can be used to synthesize a large variety of chiral molecules .

Action Environment

The action of Z-trans-4-Hydroxy-L-prolinol is influenced by environmental factors such as pH and temperature . For example, maximal activities were achieved at a pH and temperature of approximately 7.0 and 25 °C, respectively . Additionally, the safety data sheet for the compound suggests avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEQGLDWZMIMJM-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566696
Record name Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95687-41-5
Record name Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
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benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
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benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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